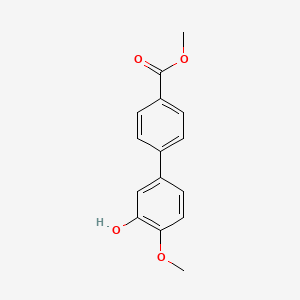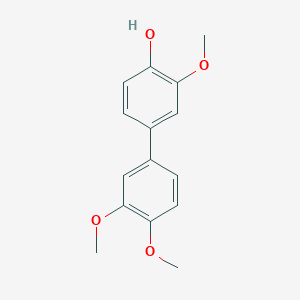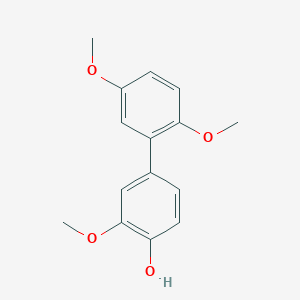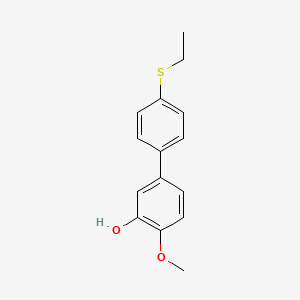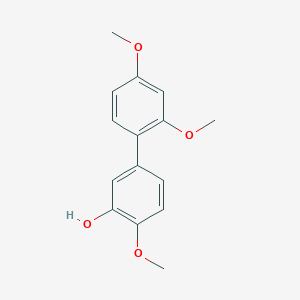
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-DMP-2MP) is a phenolic compound used in a wide range of scientific research applications. It is a colorless to pale yellow crystalline solid with a melting point of 74-75°C. 5-DMP-2MP has been used to study the properties of polyphenols, as well as their physiological and biochemical effects. This compound has also been applied to a variety of laboratory experiments, offering advantages and limitations for each.
科学的研究の応用
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It has been used to study the properties of polyphenols, as well as their physiological and biochemical effects. 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used to investigate the antioxidant properties of polyphenols, as well as their effects on cell proliferation and apoptosis. It has also been used to study the effects of polyphenols on inflammation and cancer. Furthermore, 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used to investigate the effects of polyphenols on the cardiovascular system.
作用機序
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% is still not fully understood. However, it is believed that this compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed that 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has anti-inflammatory, anti-cancer, and cardioprotective effects.
Biochemical and Physiological Effects
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including lipoxygenase and cyclooxygenase. It has also been shown to reduce inflammation and oxidative stress. Furthermore, 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been shown to inhibit the growth of certain cancer cells, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is available in high purity. Furthermore, its wide range of scientific research applications makes it a useful tool for researchers. However, there are also some limitations to using 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on humans are still not known.
将来の方向性
The future directions for 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% research are numerous. Further research is needed to better understand the mechanism of action of this compound, as well as its effects on humans. Additionally, further research is needed to investigate the effects of 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% on other diseases and conditions, such as neurological disorders and metabolic syndrome. Furthermore, research is needed to explore the potential of this compound for drug development and clinical applications. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95%.
合成法
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% can be synthesized from 2,4-dimethoxyphenol and 2-methoxyphenol, which are commercially available. The two reactants are heated in a solution of acetic acid, and the resulting product is extracted with ether. The ether solution is then dried, and the product is recrystallized from ethanol. This synthesis method is simple and cost-effective, and it yields a high purity product.
特性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-11-5-6-12(15(9-11)19-3)10-4-7-14(18-2)13(16)8-10/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFDMCQDIRSLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685648 |
Source


|
| Record name | 2',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261921-90-7 |
Source


|
| Record name | 2',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)

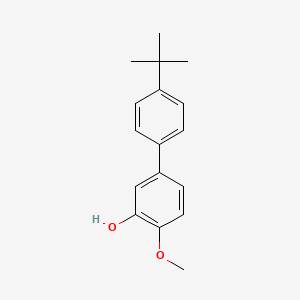
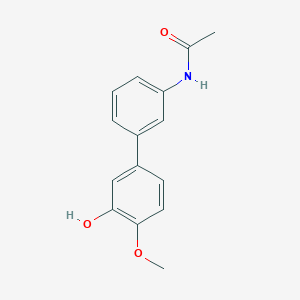
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
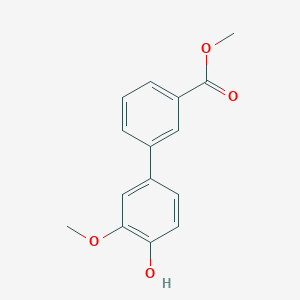
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)

